4-Nitrophenyl sulfate

Description

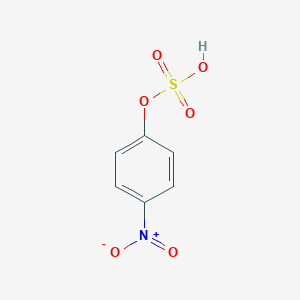

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGHTSSFSSUKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6217-68-1 (potassium salt) | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80148353 | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1080-04-2 | |

| Record name | p-Nitrophenyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Hydrolysis of 4 Nitrophenyl Sulfate

Arylsulfatase Activity Profiling Using 4-Nitrophenyl Sulfate (B86663)

4-Nitrophenyl sulfate is widely employed as an artificial substrate to profile the activity of arylsulfatases from various sources, including bacteria, fungi, and mammals. scirp.orgresearchgate.net The simplicity and reliability of the assay, which involves monitoring the release of p-nitrophenol, have made it a standard method in enzymology. latrobe.edu.au This substrate allows for the investigation of enzyme kinetics and the influence of various environmental factors on catalytic activity.

The hydrolysis of this compound by arylsulfatases typically follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters that describe the enzyme's efficiency and its affinity for the substrate. mdpi.comwikipedia.org These parameters are crucial for comparing the catalytic properties of arylsulfatases from different organisms and understanding their physiological roles.

The Michaelis-Menten constant (K_m) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the enzyme's affinity for its substrate. youtube.com A lower K_m value generally signifies a higher affinity. The K_m values for this compound hydrolysis vary among different arylsulfatases, reflecting their diverse origins and specificities. For instance, an arylsulfatase from Aerobacter aerogenes was found to have a K_m of 1.03 mM for p-nitrophenyl sulfate. scirp.org In another study, the arylsulfatase from Pseudomonas aeruginosa PAO1 exhibited a much lower K_m of 105 µM for a similar substrate, 4-nitrocatechol (B145892) sulfate, indicating a very high affinity. d-nb.info Research on a novel arylsulfatase from Pseudoalteromonas atlantica T6c (PaAst) determined the K_m for p-nitrophenyl sulfate to be 1.00 mM. mdpi.com Furthermore, a recombinant arylsulfatase from Kluyveromyces lactis showed a K_m of 2.45 mM. researchgate.net

Table 1: Apparent Michaelis-Menten Constants (K_m) for this compound Hydrolysis by Various Arylsulfatases

| Enzyme Source | K_m (mM) |

|---|---|

| Aerobacter aerogenes | 1.03 scirp.org |

| Pseudoalteromonas atlantica T6c | 1.00 mdpi.com |

| Kluyveromyces lactis (recombinant) | 2.45 researchgate.net |

The catalytic rate constant (k_cat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. aklectures.com It is a direct measure of the catalytic efficiency of the enzyme. For the arylsulfatase from Aerobacter aerogenes, the k_cat for p-NPS hydrolysis was determined to be 75.73 μM/min. scirp.org A recombinant arylsulfatase from Flavobacterium heparinum expressed in E. coli exhibited a k_cat of 0.28 s⁻¹ for p-nitrophenol sulfate. researchgate.net

Table 2: Catalytic Rates (k_cat) for this compound Hydrolysis

| Enzyme Source | k_cat |

|---|---|

| Aerobacter aerogenes | 75.73 μM/min scirp.org |

Table 3: Catalytic Efficiency (k_cat/K_m) of Arylsulfatase from Enterococcus faecium for Different Substrates

| Substrate | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|

| p-nitrophenyl phosphate (B84403) | 1.3 x 10³ |

| p-nitrophenyl phenylphosphonate | 9.1 x 10² |

The catalytic activity of arylsulfatases is significantly influenced by environmental factors such as pH and temperature. Understanding these influences is critical for defining the optimal conditions for enzyme function and for interpreting activity data from different experimental setups.

The pH of the reaction environment plays a crucial role in the enzymatic hydrolysis of this compound by affecting the ionization state of amino acid residues in the active site of the arylsulfatase. Each arylsulfatase exhibits a characteristic optimal pH at which its activity is maximal. For example, the arylsulfatase from Aerobacter aerogenes displays optimal activity at a pH of 7.1. scirp.org In contrast, a novel lysosomal arylsulfatase, ARSK, has an acidic pH optimum of approximately 4.6. nih.gov The arylsulfatase from Pseudomonas aeruginosa PAO shows maximal activity at a more alkaline pH of 8.9. d-nb.info Studies on the arylsulfatase from Helix pomatia also indicate that the catalytic parameters are pH-dependent, suggesting the involvement of protonation/deprotonation events in the catalytic mechanism. researchgate.net An arylsulfatase from Pseudoalteromonas atlantica T6c was found to have an optimal pH of 7.5. mdpi.com

Table 4: Optimal pH for this compound Hydrolysis by Various Arylsulfatases

| Enzyme Source | Optimal pH |

|---|---|

| Aerobacter aerogenes | 7.1 scirp.org |

| Human Arylsulfatase K (ARSK) | ~4.6 nih.gov |

| Pseudomonas aeruginosa PAO | 8.9 d-nb.info |

| Helix pomatia | pH-dependent activity |

Mechanistic Insights into Sulfate Ester Cleavage

The enzymatic cleavage of the sulfate ester bond in this compound by arylsulfatases is a well-studied process involving specific bond cleavage and key active site residues.

The hydrolysis of aromatic sulfates, such as this compound, by arylsulfatases proceeds through the cleavage of the S-O bond. researchgate.net The proposed mechanism involves a double displacement pathway. nih.gov In this process, a key active site residue, a hydrated formylglycine, performs a nucleophilic attack on the sulfur atom of the sulfate ester. researchgate.net This attack leads to the breaking of the S-O bond and the formation of a covalent enzyme-sulfate intermediate, releasing the phenol (B47542) product. researchgate.net Subsequently, the enzyme-sulfate intermediate is hydrolyzed, regenerating the active aldehyde form of the formylglycine residue, which is then rehydrated for the next catalytic cycle. researchgate.net

The active site of arylsulfatases contains highly conserved amino acid residues essential for substrate binding and catalysis. A critical residue is a post-translationally modified cysteine or serine, which is converted to Cα-formylglycine (FGly). nih.govresearchgate.net This FGly residue, in its hydrated gem-diol form, acts as the nucleophile in the catalytic reaction. researchgate.net

In the arylsulfatase from Pseudomonas aeruginosa (PAS), several residues play crucial roles. A proposed catalytic pathway suggests that a formylglycine at position 51 (fGly51) initiates a nucleophilic attack on the sulfur center of the substrate. nih.gov Histidine 115 (H115) is proposed to act as a general base, assisting in the breakdown of the covalent intermediate. nih.govnih.gov Furthermore, Aspartate 317 (Asp317) is also implicated in the catalytic mechanism. nih.gov

Studies on human arylsulfatase A have identified a number of other critical active site residues that are highly conserved among sulfatases. These include Lys123 and Lys302, which are important for binding the substrate. Other residues such as Asp29, Asp30, Asp281, Asn282, His125, His229, and Ser150 are also crucial for catalytic activity. researchgate.net The active site of PAS contains a number of residues that could potentially neutralize the charge buildup during the reaction. researchgate.net

Sulfatase Enzyme Sources and Their Activity on this compound

A variety of microorganisms produce arylsulfatases capable of hydrolyzing this compound. These enzymes are often involved in sulfur scavenging from the environment.

Microbial Arylsulfatases Hydrolyzing this compound

Aerobacter aerogenes (often classified as Klebsiella aerogenes): Commercially available sulfatase from this bacterium is widely used as a deconjugation enzyme. scientificlabs.ie Its activity is defined by its ability to hydrolyze p-nitrophenyl sulfate, with one unit hydrolyzing 1.0 µmole of the substrate per minute at pH 7.1 and 37°C. scientificlabs.iecreative-enzymes.comsigmaaldrich.com

Pseudomonas aeruginosa : The arylsulfatase from P. aeruginosa (PAS) is a well-characterized enzyme that efficiently hydrolyzes this compound. nih.gov The synthesis of this enzyme is derepressed under sulfate-limiting conditions. d-nb.info The enzyme has a high catalytic efficiency for this non-natural substrate. nih.gov

Salmonella enterica serovar Typhimurium : This bacterium expresses a sulfatase that is induced under acidic conditions (pH 5.5). nih.gov The enzyme's activity on p-nitrophenyl sulfate is detectable when the cells are grown and assayed at this acidic pH. nih.gov

Klebsiella aerogenes : The intracellular arylsulfatase from K. aerogenes has been purified and characterized. tandfonline.com The enzyme demonstrates maximal activity at pH 7.5. tandfonline.com The synthesis of this arylsulfatase is regulated by the availability of sulfur sources and the presence of compounds like tyramine. tandfonline.comnih.gov

Sinorhizobium meliloti : The choline (B1196258) sulfatase from this bacterium, while primarily acting on an alkyl sulfate, also demonstrates the ability to hydrolyze the arylsulfate this compound. researchgate.net This indicates a degree of substrate promiscuity for this enzyme.

Table 2: Summary of Bacterial Arylsulfatases Acting on this compound

| Bacterium | Enzyme Name/Type | Optimal pH | Key Regulatory Factors |

|---|---|---|---|

| Aerobacter aerogenes | Sulfatase (Type VI) | 7.1 (Assay pH) | Not specified in snippets |

| Pseudomonas aeruginosa | Arylsulfatase (PAS) | 8.9 | Sulfate starvation |

| Salmonella enterica serovar Typhimurium | Acid-inducible sulfatase (aslA) | 5.5 | Acidic pH |

| Klebsiella aerogenes | Arylsulfatase | 7.5 | Sulfur source, tyramine |

| Sinorhizobium meliloti | Choline Sulfatase (SmCS) | Not specified in snippets | Not specified in snippets |

Mammalian Sulfatase Systems Interacting with this compound

In mammals, a family of at least fifteen sulfatase enzymes has been identified, playing crucial roles in various physiological processes. nih.govnih.gov These enzymes are involved in the degradation of glycosaminoglycans, sulfolipids, and the regulation of steroid hormones. nih.gov Similar to their microbial counterparts, mammalian arylsulfatases catalyze the hydrolysis of sulfate esters and can be assayed using this compound as a substrate. nih.gov Deficiencies in the activity of these enzymes are linked to several human genetic disorders, including lysosomal storage diseases like Multiple Sulfatase Deficiency (MSD), where the activities of all sulfatases are compromised due to a defect in the essential formylglycine-generating enzyme (FGE). nih.govresearchgate.net

Assays using 4-nitrophenol (B140041), the product of this compound hydrolysis, to measure SULT1A1 activity in liver tissue have revealed significant interindividual variation. nih.gov However, research suggests that 4-nitrophenol is not an ideal substrate for specifically quantifying SULT1A1 activity in liver cytosols. nih.gov This is because other sulfotransferase isoforms, notably SULT1B1, which is also present in the liver, contribute significantly to the sulfation of 4-nitrophenol at low concentrations. nih.gov Furthermore, purified recombinant SULT1A1 exhibits marked substrate inhibition at 4-nitrophenol concentrations above 4 µM, complicating kinetic analyses in tissue extracts. nih.gov This highlights the complexity of measuring tissue-specific enzyme activity and the importance of substrate selection.

Contrary to its role as a substrate for sulfatases, this compound has been found to act as an activator of the human sulfotransferase SULT1A1. nih.govnih.gov This activation is not due to allosteric binding but occurs through a proposed "ordered bypass mechanism". nih.govnih.gov

In the typical SULT1A1 catalytic cycle, the enzyme binds to the sulfuryl group donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), transfers the sulfuryl group to a substrate, and releases the sulfated product. The final step, the release of the de-sulfated cofactor adenosine (B11128) 3',5'-diphosphate (PAP), is often the rate-limiting step. nih.gov

The kinetic data for this interaction demonstrates an apparent ping-pong mechanism, which is consistent with this compound adding to the E·PAP complex. nih.govnih.gov

Table 1: Kinetic Parameters Related to SULT1A1 Interaction with this compound (pNPS) This table is interactive. You can sort and filter the data.

| Parameter | Value | Substrate/Condition | Enzyme | Source |

|---|---|---|---|---|

| KpNPS (Activation) | ~1 mM | Naphthol | Human SULT1A1 | nih.gov |

| Maximum Activation | ~10-fold | N/A | Human SULT1A1 | nih.gov |

| Km (Naphthol) | 35 µM | N/A | Human SULT1A1 | nih.gov |

| Substrate Inhibition (pNP) | > 4 µM | 4-nitrophenol | Recombinant SULT1A1*1 | nih.gov |

| Substrate Inhibition (pNP) | > 10 µM | 4-nitrophenol | Recombinant SULT1A1*2 | nih.gov |

Metabolic and Biochemical Pathway Studies Involving 4 Nitrophenyl Sulfate

4-Nitrophenyl Sulfate (B86663) as a Metabolite

4-Nitrophenyl sulfate is a recognized metabolic byproduct resulting from the biotransformation of certain foreign compounds, known as xenobiotics. nih.govhmdb.ca Its presence in biological systems is a key indicator of exposure to parent compounds such as 4-nitrophenol (B140041) and specific organophosphate pesticides. hmdb.cacdc.govhmdb.ca

The principal pathway for the generation of this compound is the conjugation of 4-nitrophenol. cdc.govscispace.com This process is a critical detoxification step, as 4-nitrophenol itself is toxic. The conjugation reaction is facilitated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 4-nitrophenol. nih.gov This sulfation process significantly enhances the water solubility of the compound, thereby promoting its excretion from the body, primarily via urine. cdc.govwho.int In rabbits, for instance, oral administration of 4-nitrophenol leads to the detection of its sulfate conjugate in the urine. cdc.gov

This compound is a notable byproduct in the metabolism of several xenobiotics, particularly organophosphate insecticides like parathion (B1678463) and methyl parathion. cdc.govnih.gov The metabolic breakdown of these pesticides involves an initial hydrolysis step, which cleaves the organophosphate to yield 4-nitrophenol. cdc.gov This liberated 4-nitrophenol subsequently undergoes sulfation, as described previously, leading to the formation and excretion of this compound. hmdb.cahmdb.ca Consequently, the detection of this compound in biological samples, such as urine, serves as a biomarker for exposure to these specific organophosphates. cdc.govebi.ac.uk Studies in hens have shown that after oral administration of methyl parathion, a portion of the excreted metabolites is in the form of this compound. nih.gov Similarly, in perfused mouse livers, parathion is metabolized into several compounds, including this compound. researchwithrutgers.com

Utilization of this compound as a Model Substrate in Metabolism Research

Given its well-defined metabolic fate and the relative ease of detecting its precursor, 4-nitrophenol, this compound and its formation are widely used as a model system in various metabolic research contexts. hmdb.cascispace.comresearchgate.netnih.gov

Researchers employ 4-nitrophenol as a model substrate to investigate the dynamics of conjugative drug metabolism. hmdb.cascispace.comresearchgate.net By introducing 4-nitrophenol into experimental systems, scientists can monitor the rate and extent of its sulfation to this compound under diverse physiological and pathological conditions. scispace.comresearchgate.net This approach allows for the examination of factors that can influence the efficiency of the sulfation pathway, such as the induction or inhibition of sulfotransferase enzymes and the impact of diseases like diabetes on drug detoxification processes. scielo.br For example, studies have revealed that conditions like experimental diabetes can alter the hepatic elimination of 4-nitrophenol and its conjugated metabolites. scielo.br However, it is noteworthy that some research suggests 4-nitrophenol may not be an ideal substrate for quantifying the activity of specific human liver sulfotransferases, like SULT1A1, due to complex kinetic profiles and the contribution of other enzyme isoforms to its sulfation. nih.gov

Synthetic Approaches for Research Grade 4 Nitrophenyl Sulfate and Derivatives

Chemical Synthesis of 4-Nitrophenyl Sulfate (B86663)

The primary route for synthesizing 4-nitrophenyl sulfate involves the sulfation of 4-nitrophenol (B140041). This transformation is typically achieved through esterification, where a suitable sulfating agent is reacted with the phenolic hydroxyl group.

A common and direct method for the synthesis of aryl sulfates is the reaction of a phenol (B47542) with a sulfating agent such as chlorosulfonic acid or a sulfur trioxide-amine complex. When using 4-nitrophenol as the starting material, it can be reacted with chlorosulfonic acid to yield this compound. The reaction involves the electrophilic attack of the sulfur trioxide moiety on the phenolic oxygen.

A more controlled approach involves the use of a protected sulfating agent, such as 2,2,2-trichloroethyl chlorosulfate. This method proceeds in two main steps: the initial reaction of 4-nitrophenol with the protected chlorosulfate, followed by the removal of the protecting group.

Step 1: Synthesis of the Protected Sulfate Ester 4-Nitrophenol is reacted with chlorosulfuric acid 2,2,2-trichloroethyl ester in an inert solvent like dry tetrahydrofuran (B95107) (THF). The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The solution is stirred at room temperature to allow for the formation of the 2,2,2-trichloroethyl (TCE) protected this compound diester.

General Reaction Scheme:

Reactants: 4-Nitrophenol, Chlorosulfuric acid 2,2,2-trichloroethyl ester

Reagents/Conditions: Triethylamine, DMAP, dry THF, Room Temperature

Step 2: Deprotection The TCE protecting group is subsequently removed to yield the final aryl sulfate monoester. A common method for this deprotection is reduction using zinc dust in the presence of ammonium (B1175870) formate (B1220265) in methanol (B129727). This reaction is typically stirred until the starting TCE-protected ester is fully consumed, as monitored by techniques like thin-layer chromatography. The final product is then isolated after filtration and purification.

The table below summarizes the key reactants and reagents for this synthetic approach.

| Step | Starting Material | Reagent(s) | Solvent | Product |

| 1. Esterification | 4-Nitrophenol | Chlorosulfuric acid 2,2,2-trichloroethyl ester, Triethylamine, DMAP | Tetrahydrofuran (THF) | Sulfuric acid 4-nitrophenyl 2,2,2-trichloroethyl ester |

| 2. Deprotection | Sulfuric acid 4-nitrophenyl 2,2,2-trichloroethyl ester | Zinc dust, Ammonium formate | Methanol | This compound |

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled substrates are invaluable tools for elucidating enzyme reaction mechanisms. nih.gov The preparation of isotopically labeled this compound allows researchers to track the fate of specific atoms during enzymatic hydrolysis, providing insights into transition state structures and catalytic pathways. nih.gov Labels can be incorporated into the sulfate group (e.g., ¹⁸O or ³⁵S) or the nitrophenyl ring (e.g., ¹⁵N or ¹³C).

The synthesis of labeled pNPS follows the same fundamental chemical principles as the unlabeled compound, but starts with isotopically enriched precursors.

¹⁸O-Labeling: To introduce an ¹⁸O label into the non-bridging oxygen atoms of the sulfate group, the synthesis could be performed using ¹⁸O-enriched sulfating agents. For example, the hydrolysis of a precursor in the presence of H₂¹⁸O under controlled conditions can lead to the incorporation of the heavy oxygen isotope.

¹⁵N-Labeling: For labeling the nitro group, the synthesis would commence with ¹⁵N-labeled 4-nitrophenol. This labeled precursor would then be subjected to the esterification and deprotection steps described in section 4.1.1.

³⁵S-Labeling: The radioactive isotope ³⁵S can be incorporated by using a ³⁵S-labeled sulfating agent, such as ³⁵S-chlorosulfonic acid or ³⁵S-sulfur trioxide. The synthesis of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), with sulfur isotopes has been described and is critical for preparing labeled glycosaminoglycans for biochemical studies. A similar principle applies to the chemical synthesis of labeled aryl sulfates.

These labeled compounds are crucial for kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution. nih.govnih.gov For instance, measuring ¹⁸O KIEs at the leaving group oxygen can help determine the degree of bond cleavage in the transition state of an enzyme-catalyzed reaction.

The table below outlines conceptual pathways for synthesizing isotopically labeled this compound.

| Isotope | Labeled Precursor | Synthetic Strategy | Application |

| ¹⁸O | ¹⁸O-labeled sulfating agent or H₂¹⁸O | Esterification of 4-nitrophenol with the labeled agent or controlled hydrolysis. | Kinetic Isotope Effect (KIE) studies to probe transition state structure. |

| ¹⁵N | ¹⁵N-labeled 4-nitrophenol | Standard esterification and deprotection sequence using the labeled phenol. | KIE studies focusing on the leaving group. nih.gov |

| ³⁵S | ³⁵S-labeled sulfating agent (e.g., H₂³⁵SO₄) | Esterification using the radiolabeled sulfating agent. | Radiolabeling for tracking and quantification in biological systems. |

Analytical Methodologies for 4 Nitrophenyl Sulfate and Its Hydrolysis Products in Research

Spectrophotometric Quantification of 4-Nitrophenol (B140041) Release

Spectrophotometry offers a straightforward and widely used approach for quantifying the enzymatic hydrolysis of 4-Nitrophenyl sulfate (B86663) by measuring the release of its chromogenic product, 4-Nitrophenol.

Colorimetric assays are fundamental in determining the activity of arylsulfatase enzymes, which catalyze the hydrolysis of aryl sulfate esters. nih.gov 4-Nitrophenyl sulfate serves as a common artificial substrate in these assays due to the distinct colorimetric properties of its hydrolysis product, 4-Nitrophenol. nih.govresearchgate.net The principle of this assay lies in the enzymatic cleavage of the sulfate group from this compound, which yields 4-Nitrophenol. depauw.edu In alkaline conditions, 4-Nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a strong yellow color with a maximum absorbance typically around 400-420 nm. depauw.edusigmaaldrich.comsemanticscholar.org The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of 4-Nitrophenol released and, consequently, to the arylsulfatase activity. researchgate.net

This method is valued for its simplicity, rapidity, and cost-effectiveness, making it suitable for high-throughput screening of enzyme activity. researchgate.net The assay can be performed in various formats, including microplate assays, allowing for the simultaneous analysis of multiple samples. The sensitivity of the assay can be influenced by factors such as pH, temperature, and the presence of interfering substances. Therefore, optimization of these parameters is crucial for accurate and reliable results. For instance, the optimal pH for the catalytic activity of arylsulfatase from Helix pomatia has been determined through kinetic studies. researchgate.net

| Parameter | Description |

| Substrate | This compound |

| Enzyme | Arylsulfatase |

| Product Detected | 4-Nitrophenol (as 4-nitrophenolate) |

| Detection Wavelength | ~400-420 nm |

| Principle | Enzymatic hydrolysis of the substrate releases 4-Nitrophenol, which forms a colored compound under alkaline conditions. |

| Application | Measurement of arylsulfatase activity in purified enzyme preparations and biological samples. abcam.comfishersci.com |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful tools for the separation, identification, and quantification of this compound and its metabolites from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most prominent techniques in this regard.

HPLC is a versatile technique used for the simultaneous analysis of this compound and its metabolites, including 4-Nitrophenol and its glucuronide conjugates. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose, often utilizing a C18 column for separation. nih.govnih.gov The separation is typically achieved by isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). nih.govmdpi.com

To enhance the retention and separation of the polar sulfate and glucuronide conjugates, ion-pairing reagents can be added to the mobile phase. nih.govnih.gov Detection is commonly performed using a UV-Vis detector, with the wavelength set to the maximum absorbance of the analytes, which is around 290 nm for the simultaneous detection of 4-Nitrophenol and its conjugates. nih.gov This method has been successfully applied to quantify these compounds in biological matrices such as rat bile, providing valuable insights into the metabolism and excretion of xenobiotics. nih.govnih.govresearchgate.net

| Parameter | Value/Description | Reference |

| Chromatographic Mode | Reversed-Phase HPLC | nih.govnih.gov |

| Stationary Phase | C18 column | nih.govnih.gov |

| Mobile Phase | Methanol-0.01 M citrate buffer pH 6.2 (47:53 v/v) containing 0.03 M TBAB | nih.gov |

| Detection | UV-Vis at 290 nm | nih.gov |

| Analytes | 4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), this compound (PNP-S) | nih.govnih.gov |

| Retention Times (min) | PNP-G: ~4.5, PNP: ~7.5, PNP-S: ~10.0 (example values) | nih.gov |

| Application | Quantification in rat bile samples | nih.govnih.govresearchgate.net |

For highly sensitive and selective quantification of this compound in complex environmental and biological samples, UPLC-ESI-MS/MS is the method of choice. copernicus.orgcopernicus.org This technique combines the superior separation efficiency of UPLC with the high specificity and sensitivity of tandem mass spectrometry. The use of smaller particle size columns in UPLC allows for faster analysis times and better resolution compared to conventional HPLC. mdpi.comresearchgate.net

Electrospray ionization (ESI) is typically operated in the negative ion mode for the analysis of organosulfates, as it readily forms [M-H]⁻ ions. mdpi.comnih.gov The tandem mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion (the deprotonated molecule of this compound) and monitoring for a specific product ion generated through collision-induced dissociation. This highly selective detection method minimizes interferences from the sample matrix, enabling accurate quantification at very low concentrations. mdpi.com The method has been optimized for the analysis of various organosulfates, including this compound, in atmospheric particulate matter (PM2.5). copernicus.orgcopernicus.org

| Parameter | Description | Reference |

| Technique | Ultra-High Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry | copernicus.orgcopernicus.org |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | mdpi.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Precursor Ion | [M-H]⁻ of this compound | nih.gov |

| Application | Quantification of organosulfates in environmental samples (e.g., PM2.5) and biological matrices. | copernicus.orgcopernicus.orgnih.gov |

| Advantages | High sensitivity, high selectivity, rapid analysis. | mdpi.comlcms.cz |

Electrochemical Detection Methods for Hydrolysis Products (e.g., 4-Nitrophenol)

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of 4-Nitrophenol, the hydrolysis product of this compound. scispace.com These techniques are based on the electrochemical reduction or oxidation of 4-Nitrophenol at the surface of an electrode. electrochemsci.org Various voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed for this purpose. electrochemsci.orgrsc.orgresearchgate.net

The performance of electrochemical sensors for 4-Nitrophenol can be significantly enhanced by modifying the electrode surface with various nanomaterials. rsc.org Materials such as graphene, carbon nanotubes, metal nanoparticles (e.g., gold, silver), and metal oxides have been used to increase the electrode's active surface area, enhance electron transfer kinetics, and improve the sensitivity and selectivity of the detection. rsc.orgacs.orgnih.govrsc.org The choice of the supporting electrolyte and its pH are critical parameters that influence the electrochemical response and need to be optimized for a given application. electrochemsci.orgacs.orgmdpi.com These methods have demonstrated low detection limits and wide linear ranges, making them suitable for the determination of 4-Nitrophenol in various environmental water samples. mdpi.comnih.govmdpi.commdpi.comfrontiersin.orgresearchgate.net

| Technique | Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | 2 - 100 | 0.17 (reduction), 0.39 (oxidation) | electrochemsci.org |

| Square Wave Voltammetry (SWV) | Reduced Graphene Oxide/Au Nanoparticle Composite GCE | 0.05 - 2.0 | 0.02 | rsc.org |

| Differential Pulse Voltammetry (DPV) | Silver Amalgam Paste Electrode (AgA-PE) | 0.2 - 100 | 0.3 | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Vertically-ordered Mesoporous Silica-nanochannel Film/pre-activated GCE | 0.01 - 1.0 and 1.0 - 30 | 0.0094 | nih.govfrontiersin.org |

| Linear Sweep Voltammetry (LSV) | Graphene and Acetylene Black Paste Hybridized Electrode (GR/ABPE) | 0.02 - 8.0 and 8.0 - 100 | 0.008 | mdpi.com |

Theoretical and Computational Investigations of 4 Nitrophenyl Sulfate Interactions and Reactivity

Quantum Mechanical and Molecular Dynamics Simulations of Hydrolysis Mechanisms

The hydrolysis of 4-nitrophenyl sulfate (B86663) (pNPS) serves as a model reaction for understanding sulfuryl group transfer, a fundamental process in biology. nih.gov Computational methods, particularly quantum mechanical (QM) and molecular dynamics (MD) simulations, have provided deep insights into the mechanisms of this reaction.

Theoretical studies often employ density functional theory (DFT) to map out the free energy surfaces of the hydrolysis reaction. nih.govlu.se These calculations help in identifying transition states and potential intermediates. For the alkaline hydrolysis of sulfate esters, computational studies have investigated both concerted (single transition state) and stepwise (involving a pentacoordinate intermediate) mechanisms. acs.orgresearchgate.netacs.org While some experimental interpretations have suggested a shift in mechanism depending on the leaving group, detailed computational work on similar sulfonate esters found no evidence for a stable pentavalent intermediate, suggesting a concerted pathway. researchgate.netacs.org

A comparative theoretical study between the hydrolysis of p-nitrophenyl sulfate and p-nitrophenyl phosphate (B84403) revealed significant differences. nih.govlu.se Using DFT with continuum solvent models (PCM and COSMO), it was demonstrated that the hydrolysis of pNPS proceeds through a more "expansive" or dissociative pathway compared to its phosphate counterpart. nih.govsemanticscholar.org This indicates that the transition state for pNPS hydrolysis has more elongated bonds to the incoming nucleophile (water or hydroxide) and the leaving group.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are utilized to study these reactions within the complex environment of an enzyme's active site. nih.govdiva-portal.org In this approach, the reacting species (pNPS and the nucleophile) are treated with high-level quantum mechanics, while the surrounding enzyme and solvent molecules are described by a classical molecular mechanics force field. nih.gov This allows for a more realistic simulation of the catalytic process, capturing the influence of the protein environment on the reaction mechanism.

The table below summarizes key findings from computational studies on the hydrolysis mechanism of aryl sulfate and sulfonate esters.

| Computational Method | System Studied | Key Findings |

| Density Functional Theory (DFT) | Alkaline hydrolysis of benzene (B151609) arylsulfonates | No evidence for a thermodynamically stable pentavalent intermediate; supports a concerted mechanism. researchgate.netacs.org |

| DFT with PCM/COSMO Solvation | p-Nitrophenyl sulfate vs. p-Nitrophenyl phosphate hydrolysis | pNPS hydrolysis proceeds through a more expansive/dissociative transition state than the phosphate analog. nih.gov |

| QM/MM | Enzyme-catalyzed hydrolysis | Allows for detailed investigation of reaction pathways within the enzyme active site, accounting for environmental effects. diva-portal.org |

Linear Free Energy Relationships in Sulfate Ester Hydrolysis

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry used to elucidate reaction mechanisms by correlating reaction rates with the electronic properties of substituents. emerginginvestigators.orgemerginginvestigators.org The Hammett and Brønsted equations are common LFERs applied to the hydrolysis of esters, including sulfate esters like 4-nitrophenyl sulfate. acs.orgemerginginvestigators.org

The Hammett equation, log(k/k₀) = σρ, relates the logarithm of the reaction rate constant (k) for a substituted reactant to a substituent constant (σ) and a reaction constant (ρ). semanticscholar.orgwikipedia.org The substituent constant, σ, quantifies the electronic effect (electron-donating or -withdrawing) of a substituent, while the reaction constant, ρ, measures the sensitivity of the reaction to these electronic effects. wikipedia.orgpharmacy180.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org

The Brønsted equation relates the logarithm of the rate constant to the pKa of the leaving group (βlg) or the nucleophile (βnuc). For sulfate ester hydrolysis, the relationship with the leaving group is particularly informative. A plot of log(k) versus the pKa of the leaving phenol (B47542) (for a series of aryl sulfate esters) yields a Brønsted coefficient, βlg. acs.org The value of βlg provides insight into the degree of bond cleavage to the leaving group in the transition state. A large negative βlg value suggests extensive S-O bond fission and significant negative charge development on the leaving group oxygen in the transition state.

Studies on the alkaline hydrolysis of aryl sulfonate esters, which are structurally similar to sulfate esters, have shown that while Brønsted plots can sometimes appear non-linear, Hammett plots of the same data can yield excellent linear correlations. acs.orgresearchgate.netacs.org This has led to suggestions that for some sulfuryl transfer reactions, correlating reactivity with Hammett σ values may be more appropriate than with the leaving group pKa. acs.org In enzyme-catalyzed reactions, LFERs have been used to probe transition state stabilization. For instance, in the promiscuous sulfatase activity of alkaline phosphatase, a less negative βleaving group compared to the uncatalyzed reaction was attributed to the stabilization of the leaving group by positively charged moieties in the active site. biorxiv.org

| LFER Type | Equation | Information Gained | Application to Sulfate Ester Hydrolysis |

| Hammett | log(k/k₀) = σρ | Sensitivity of the reaction to electronic effects of substituents. wikipedia.org | A positive ρ value indicates negative charge buildup in the transition state, consistent with nucleophilic attack at the sulfur center. pharmacy180.com |

| Brønsted | log(k) = C + βlg(pKa) | Degree of bond fission to the leaving group in the transition state. utexas.edu | A large negative βlg value indicates a dissociative-like transition state with significant S-O bond cleavage. biorxiv.org |

Kinetic Isotope Effect Studies on this compound Hydrolysis

Kinetic Isotope Effects (KIEs) are changes in reaction rate upon isotopic substitution and serve as a sensitive probe of transition state structure. libretexts.orgwikipedia.org KIE studies on the hydrolysis of this compound have been crucial in distinguishing between different possible mechanisms, such as associative (bond-making precedes bond-breaking) and dissociative (bond-breaking precedes bond-making) pathways.

The hydrolysis of pNPS has been investigated using various isotopes, including at the central sulfur atom (³⁴S) and the non-bridging and bridging (leaving group) oxygen atoms (¹⁸O). biorxiv.orgnih.gov The magnitude of the KIE provides information about changes in bonding to the isotopically substituted atom in the rate-determining step of the reaction. libretexts.org

A significant finding was the determination of the ³⁴S KIE for the hydrolysis of p-nitrophenyl sulfate, which was found to be 1.0154 ± 0.0002. nih.govfigshare.com This value, along with previously measured ¹⁸O KIEs, is inconsistent with a purely associative mechanism. nih.gov A fully associative mechanism would involve the formation of a pentacoordinate intermediate, which is expected to result in a smaller sulfur isotope effect.

¹⁸O KIEs at the bridging (leaving group) oxygen (¹⁸klg) provide direct information about the extent of S-O bond cleavage in the transition state. biorxiv.orgnih.gov For the Pseudomonas aeruginosa arylsulfatase (PAS)-catalyzed hydrolysis of a sulfate monoester, a considerable ¹⁸Obridge KIE of 1.0088 was observed, indicating a significant degree of bond breaking in the transition state. biorxiv.org Theoretical calculations have been performed to compare calculated KIEs with experimental values, helping to validate the computed transition state structures. nih.govlu.se For example, DFT calculations have been used to provide a comparison of calculated and observed ¹⁵N and ¹⁸O KIEs for pNPS hydrolysis. nih.gov

The table below presents experimentally determined kinetic isotope effects for the hydrolysis of p-nitrophenyl sulfate and related compounds.

| Isotope Substitution | Compound | KIE Value | Mechanistic Implication |

| ³⁴S/³²S | p-Nitrophenyl sulfate | 1.0154 ± 0.0002 | Inconsistent with a purely associative mechanism. nih.govfigshare.com |

| ³⁴S/³²S | p-Acetylphenyl sulfate | 1.0172 ± 0.0003 | Inconsistent with a purely associative mechanism. nih.gov |

| ¹⁸O/¹⁶O (bridging) | p-Nitrophenyl-β-D-galactoside (β-galactosidase catalyzed) | 1.022 ± 0.002 (on Vmax) | Bond scission is largely rate-determining. nih.gov |

| ¹⁸O/¹⁶O (bridging) | Sulfate monoester (PAS enzyme catalyzed) | 1.0088 | Considerable degree of S-O bond breaking in the transition state. biorxiv.org |

Active Site Preorganization in Enzymes Catalyzing this compound Reactions

Enzymes that catalyze the hydrolysis of sulfate esters, known as sulfatases or arylsulfatases, achieve remarkable rate enhancements over the uncatalyzed reaction in solution. wikipedia.org A key principle underlying this catalytic power is active site preorganization. nih.gov This concept posits that the enzyme's active site is structurally and electrostatically arranged to preferentially bind and stabilize the transition state of the reaction, thereby lowering the activation energy barrier. nih.gov this compound is a commonly used chromogenic substrate to assay the activity of these enzymes. nih.govcaymanchem.com

Computational studies have highlighted the importance of electrostatic preorganization in sulfatase enzymes. nih.gov Theoretical comparisons between p-nitrophenyl sulfate and p-nitrophenyl phosphate hydrolysis suggest that the solvation effects upon moving from the ground state to the transition state are markedly different for the two reactions. nih.govlu.se This implies that enzymes that catalyze sulfuryl transfer, like arylsulfatases, must have active sites with a specific electrostatic preorganization tailored to stabilize the more expansive, dissociative-like transition state of sulfate ester hydrolysis. nih.gov

The active sites of sulfatases contain a unique post-translationally modified residue, Cα-formylglycine (FGly), which is crucial for catalysis. nih.govresearchgate.net This residue acts as a hydrated aldehyde, with one of the geminal diols serving as the nucleophile in some sulfatases. The active site also features a constellation of positively charged and hydrogen-bond-donating residues (e.g., lysine (B10760008), histidine, metal ions) that are precisely positioned. biorxiv.orgnih.gov These residues play several roles:

Substrate Binding and Orientation: They correctly position the sulfate ester group for nucleophilic attack.

Transition State Stabilization: They provide electrostatic stabilization to the developing negative charge on the non-bridging oxygen atoms and the leaving group in the dissociative transition state.

Leaving Group Protonation: In some cases, an active site residue may act as a general acid to protonate the leaving p-nitrophenolate, facilitating its departure. biorxiv.org

LFER and KIE studies on active site mutants of enzymes like Pseudomonas aeruginosa arylsulfatase have experimentally confirmed the roles of specific residues. For example, mutations of a key lysine and histidine residue pointed to their importance in stabilizing the leaving group during the S-O bond fission step. biorxiv.org This synergy between experimental and computational approaches provides a detailed picture of how enzyme preorganization contributes to the efficient catalysis of this compound hydrolysis.

Advanced Research Applications and Future Directions for 4 Nitrophenyl Sulfate Studies

Use in Enzyme Engineering and Directed Evolution Studies

Directed evolution has become a cornerstone of protein engineering, enabling the development of novel biocatalysts for industrial and pharmaceutical applications. nih.govnih.gov This process mimics natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced stability, altered substrate specificity, or improved catalytic activity. nih.govrcsb.org A critical component of directed evolution is the ability to screen vast libraries of enzyme variants for the desired function.

4-Nitrophenyl sulfate (B86663) serves as an ideal substrate for high-throughput screening in directed evolution campaigns targeting sulfatase enzymes. caymanchem.com Its hydrolysis by a sulfatase releases 4-nitrophenol (B140041), a chromophore that can be easily quantified by colorimetric detection at 400-405 nm. caymanchem.comresearchgate.net This property allows for rapid and efficient screening of thousands of mutants in microplate formats, facilitating the identification of improved enzyme variants.

For instance, in a directed evolution experiment aimed at enhancing the thermostability of a lipase (B570770) from Bacillus subtilis, the hydrolysis of a similar p-nitrophenyl ester (p-nitrophenyl caprylate) was used as the model reaction to screen for improved variants. nih.gov This approach demonstrates the power of using nitrophenyl-based substrates to engineer enzymes with industrially relevant traits. Similarly, directed evolution has been successfully used to improve a transaminase for the synthesis of the diabetes drug sitagliptin (B1680988), showcasing the broad applicability of these screening methods in creating robust biocatalysts. nih.govrcsb.org The fundamental principle remains the same: a library of enzyme mutants is created, and those that exhibit the highest activity with the chromogenic substrate, such as 4-NPS for sulfatases, are selected for further rounds of evolution. rcsb.org

| Enzyme Target | Parent Enzyme | Goal of Directed Evolution | Screening Substrate |

| Sulfatase | Wild-Type Arylsulfatase | Increased catalytic efficiency or stability | 4-Nitrophenyl sulfate |

| Lipase | Bacillus subtilis Lipase (BSL) | Enhanced thermostability | p-Nitrophenyl caprylate |

| Transaminase | Transaminase (from rational design) | Improved activity for sitagliptin synthesis | Prositagliptin ketone |

| Cytochrome P450 | Cytochrome P450 | Novel amination reaction capability | N/A (specific reaction) |

Investigations into Enzyme Promiscuity with this compound

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary biological function, is a field of intense study for its implications in understanding enzyme evolution and for its use in designing novel biocatalysts. nih.govacs.org this compound has proven to be a valuable tool in exploring this phenomenon, particularly in enzymes that catalyze the hydrolysis of phosphate (B84403) and sulfate esters. nih.govacs.org

A significant number of enzymes, particularly in the alkaline phosphatase (AP) superfamily, exhibit both phosphatase and sulfatase activities within the same active site. nih.govacs.org Studies comparing the hydrolysis of this compound and its phosphate analog, 4-nitrophenyl phosphate (pNPP), have provided crucial insights into the molecular basis of this promiscuity. nih.govacs.orgnih.gov

Remarkably, the non-enzymatic hydrolysis reaction rates for this compound and 4-nitrophenyl phosphate are nearly identical. nih.govacs.org This intrinsic similarity in reactivity and transition state geometry is a key reason why a single enzyme active site can evolve to stabilize both transition states, leading to promiscuous activity. nih.govacs.org

| Compound | Non-Enzymatic Hydrolysis Rate | Temperature |

| This compound | 2.5 x 10⁻⁹ s⁻¹ | 39 °C |

| 4-Nitrophenyl phosphate | 1.6 x 10⁻⁸ s⁻¹ | 35 °C |

Data sourced from studies on the kinetics of phosphate and sulfate transfer reactions. nih.govacs.org

By using 4-NPS and pNPP as model substrates, researchers can systematically probe the active site requirements and catalytic mechanisms of promiscuous enzymes. This understanding is vital for the rational design and directed evolution of enzymes with novel functionalities. nih.gov

Environmental and Biotechnological Applications Related to Sulfate Mineralization

Sulfatases, the enzymes that hydrolyze sulfate esters, play a critical role in the biogeochemical sulfur cycle. They are responsible for the mineralization of organic sulfur, converting it into inorganic sulfate that can be utilized by plants and microorganisms. This compound is used as a model substrate to study the activity of these environmentally important enzymes. By providing a simple and reliable assay, 4-NPS helps researchers characterize sulfatases from various environmental sources, such as soil and marine ecosystems.

Understanding the kinetics and distribution of sulfatase activity is essential for modeling sulfur cycling and assessing the impact of environmental changes. The widespread use of organosulfate compounds in detergents and industrial products makes their degradation by microbial sulfatases a key process in environmental bioremediation. Research utilizing 4-NPS as a substrate analog helps to identify and characterize microbial enzymes capable of degrading these potential pollutants, opening avenues for biotechnological applications in waste treatment and environmental cleanup.

Development of Novel Analytical Probes Derived from this compound

The core structure of 4-nitrophenol, the reporter molecule released from 4-NPS, serves as a foundation for the development of more sophisticated analytical probes. researchgate.net While 4-NPS itself is a simple and effective probe for enzyme activity, its derivatives are being designed to have tailored properties for specific applications, such as altered pH sensitivity, different spectral properties (e.g., fluorescence), or targeting to specific cellular compartments.

For example, researchers have synthesized novel sensors for the detection of 4-nitrophenol (the product of 4-NPS hydrolysis) using advanced materials like biomass-derived activated carbons and magnetic metal-organic frameworks. rsc.orgrsc.org These sensors offer high sensitivity and selectivity, enabling the detection of low concentrations of the analyte in environmental samples. rsc.orgrsc.orgnih.govnih.gov Furthermore, nitrophenol-substituted BODIPY dyes have been developed as versatile fluorescent probes for sensing pH and the microenvironment. researchgate.net These advanced probes leverage the fundamental chemical properties of the nitrophenol moiety, demonstrating a clear line of development from the basic substrate, 4-NPS, to highly specialized analytical tools for biological and environmental sensing.

| Probe/Sensor Type | Analyte | Key Features |

| Biomass-derived Activated Carbon | 4-Nitrophenol | High surface area, excellent catalytic activity, low cost. rsc.org |

| Magnetic Metal–Organic Framework | 4-Nitrophenol | Rapid response, high selectivity, reusability. rsc.org |

| SrTiO₃/Ag/rGO Composite | 4-Nitrophenol | High sensitivity, good stability and repeatability. nih.gov |

| Nitrophenol-substituted BODIPY dye | pH and microenvironment | Fluorescent, "on-off-on" pH sensing behavior. researchgate.net |

Q & A

Basic Research Questions

Q. What is the role of 4-nitrophenyl sulfate in enzyme activity assays?

- Methodological Answer : this compound is commonly used as a chromogenic substrate to assay sulfatase activity. The hydrolysis of the compound releases 4-nitrophenol, which can be quantified spectrophotometrically at 405 nm. Researchers should optimize pH (e.g., 5.4–8.5) and substrate concentration (0.3–4.5 mM) to maximize detection sensitivity. Contradictory results may arise if sulfatase isoforms lack activity under tested conditions, necessitating validation with positive controls .

Q. How should this compound be handled to ensure experimental reproducibility?

- Methodological Answer : Store this compound potassium salt at -20°C to prevent degradation. Prepare fresh solutions in deionized water or buffered systems (e.g., PBS, pH 7.4) to avoid solubility issues. Standardize concentrations using UV-Vis spectroscopy (λ = 260–280 nm) and validate purity via HPLC or mass spectrometry. Contaminated or improperly stored batches may yield inconsistent kinetic data .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : The compound (MW 275.28 g/mol) is water-soluble but may precipitate in high-ionic-strength buffers. Its stability varies with pH: avoid extremes (<5.0 or >9.0) to prevent non-enzymatic hydrolysis. For transport studies, note its anionic charge, which influences interactions with membrane transporters like MRP isoforms .

Advanced Research Questions

Q. How do MRP isoforms and BCRP mediate this compound transport in cellular models?

- Methodological Answer : In BeWo cells, this compound efflux is mediated by MRP1/5 and BCRP. To validate transporter involvement:

- Use inhibitors: MK-571 (MRP inhibitor, 50 µM), FTC (BCRP inhibitor, 10 µM), and indomethacin (non-specific MRP/BCRP inhibitor, 100 µM).

- Measure basolateral vs. apical excretion rates in transwell assays. Contradictions may arise due to overlapping inhibitor specificity; confirm with siRNA knockdown or transporter-null cell lines .

Q. How can researchers resolve discrepancies in inhibitor effects on this compound metabolism?

- Methodological Answer : Discrepancies (e.g., partial inhibition by MK-571) may reflect isoform-specific interactions or compensatory pathways. Conduct dose-response curves (10 nM–100 µM inhibitors) and analyze data using ANOVA with post-hoc tests (e.g., Dunnett’s). Normalize results to control efflux rates and account for cell viability (via MTT assays) to exclude cytotoxicity artifacts .

Q. What experimental designs are optimal for studying pH-dependent sulfatase activity with this compound?

- Methodological Answer : Use a multi-pH buffer system (e.g., citrate-phosphate-borate, pH 5.4–8.5) to profile enzyme activity. Pre-incubate enzymes at each pH for 10 minutes before adding substrate. Monitor reaction kinetics at 37°C and calculate and using non-linear regression (e.g., Michaelis-Menten model). Note: Some sulfatases show no activity at specific pH ranges, requiring isoform-specific validation .

Q. How should researchers address variability in this compound excretion rates across cell models?

- Methodological Answer : Variability may stem from differences in transporter expression (e.g., MRP1 vs. MRP5). Quantify transporter mRNA/protein levels via qPCR or Western blot. Use cell monolayers with validated TEER (>200 Ω·cm²) to ensure membrane integrity. For suspension cultures, limit incubation to <60 minutes to prevent membrane degradation .

Data Analysis & Contradiction Management

Q. How to statistically analyze this compound transport data with small sample sizes?

- Methodological Answer : For , use non-parametric tests (e.g., Mann-Whitney U). Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance. For time-course data, apply mixed-effects models to account for repeated measures. Raw data should be archived in repositories (e.g., Chemotion) for transparency .

Q. What strategies mitigate confounding factors in sulfatase inhibition studies?

- Methodological Answer : Pre-treat cells with metabolic inhibitors (e.g., sodium azide) to block endogenous sulfatase activity. Include internal standards (e.g., deuterated 4-nitrophenol) in LC-MS workflows to correct for matrix effects. Validate assays with negative controls (heat-inactivated enzymes) and replicate experiments ≥3 times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.